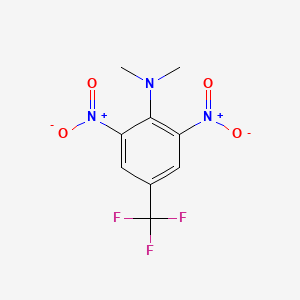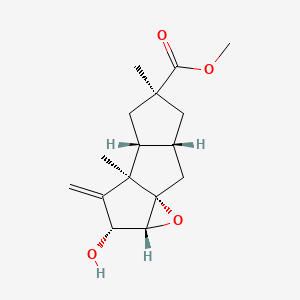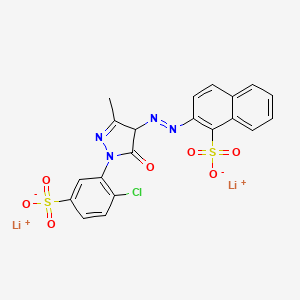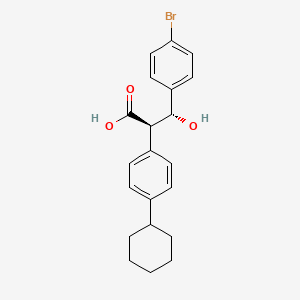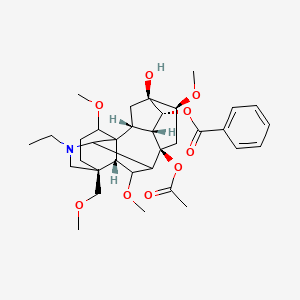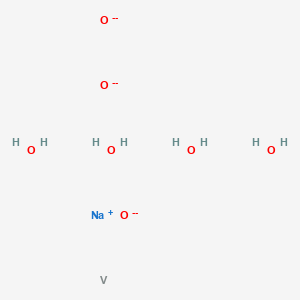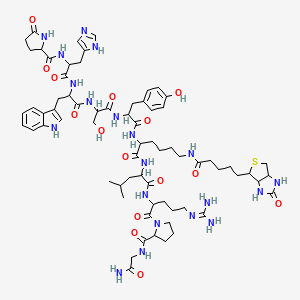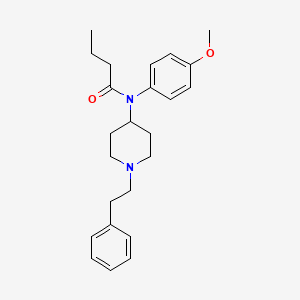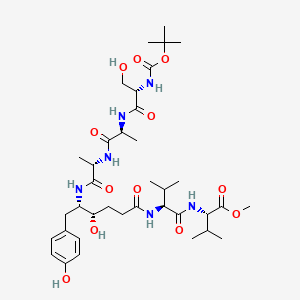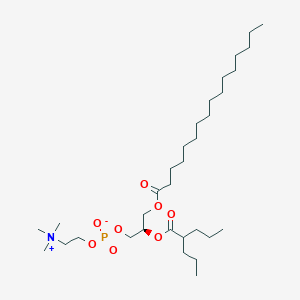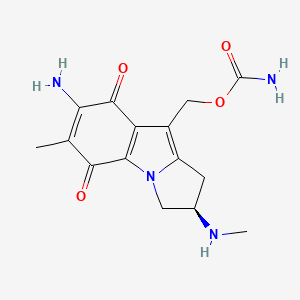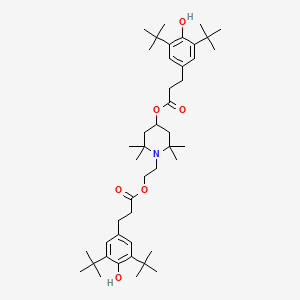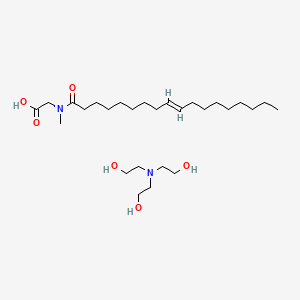
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt typically involves the reaction of glycine with 9-octadecenoyl chloride in the presence of a base to form N-Methyl-N-(1-oxo-9-octadecenyl)glycine. This intermediate is then reacted with triethanolamine to form the final salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is achieved by the compound’s ability to align at the interface of liquids, reducing the energy required for mixing.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, cyclohexylamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is unique due to its specific combination of glycine and triethanolamine, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced solubility and mixing capabilities compared to its sodium, calcium, or cyclohexylamine counterparts [3][3] .
Properties
CAS No. |
73019-13-3 |
|---|---|
Molecular Formula |
C27H54N2O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10+; |
InChI Key |
FUUGOUJDTGRGMR-ASTDGNLGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



